![molecular formula C10H8N2O3 B3023457 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 191287-55-5](/img/structure/B3023457.png)

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, also known as MOPC, is a small molecule that has been studied for its potential applications in scientific research. It is a member of the pyrido-pyrimidine family of compounds, which are known for their ability to interact with proteins and other molecules. MOPC has been used in a variety of lab experiments, including those related to its biochemical and physiological effects.

Applications De Recherche Scientifique

1. Synthesis and Analgesic Properties

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its potential in synthesizing compounds with analgesic properties. One study involved modifying the pyridine moiety of this molecule to enhance its analgesic properties. The modification led to the discovery of para-substituted derivatives with increased biological activity, notably for their potential use as analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). Another research focused on synthesizing and testing the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which showed varying degrees of analgesic effects (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

2. Scaffold for HIV-1 Integrase Inhibitors

This compound has been utilized in the synthesis of heterocyclic scaffolds for HIV-1 integrase inhibitors. Efficient and reliable synthesis methods have been developed, highlighting the versatility of this compound in medicinal chemistry applications (Kinzel et al., 2008).

3. Exploration in Organic Transformations

Research into pyridopyrimidinones, which include derivatives of pyrido[1,2-a]pyrimidine-3-carboxylates, has shown their importance as precursors in organic transformations and medicinal chemistry. Structural studies of these derivatives have revealed significant details about their crystal structures and intermolecular interactions, which are crucial for their applications in organic chemistry (Shaik, Palaniswamy, & Thiruvenkatam, 2021).

4. Potential in Antiallergic Medications

This compound derivatives have been investigated for their antiallergic properties. For example, compounds with modifications in the pyridopyrimidine ring showed enhanced antiallergic activity in tests, opening new avenues for developing antiallergic medications (Hermecz, Horváth, Meszaros, De Vos, & Rodriguez, 1984).

5. Role in Heterocyclic Chemistry

The compound plays a significant role in the broader field of heterocyclic chemistry, contributing to the development of new heterocyclic structures with potential applications in various areas of chemistry and pharmacology. Its versatility in forming different heterocyclic systems makes it a valuable compound for chemical research (Hermecz, 1995).

Mécanisme D'action

Target of Action

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential anti-HIV-1 activity . The primary target of this compound is the HIV-1 integrase (IN) , an enzyme essential for the replication of the HIV-1 virus .

Mode of Action

The compound interacts with the active site of the HIV-1 integrase, which contains dual Mg^2+ metal ions . The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg^2+ ion . This interaction inhibits the function of the integrase, thereby preventing the replication of the HIV-1 virus .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication, which can potentially lead to a decrease in viral load in patients with HIV-1 . Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with the integrase . Additionally, the presence of other drugs can affect the compound’s pharmacokinetics and potentially its efficacy .

Analyse Biochimique

Biochemical Properties

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been suggested that this compound may act as a carbonic anhydrase I inhibitor . The nature of these interactions involves the keto oxygen atom at the position of C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety chelating the Mg2+ ion .

Cellular Effects

In cellular processes, this compound has shown moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by interacting with the active site of PFV integrase (IN), an enzyme that plays a central role in the insertion of viral DNA into the genome of host cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, the compound binds into the active site of IN such that the keto oxygen atom at the position of C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Propriétés

IUPAC Name |

methyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-6-11-8-4-2-3-5-12(8)9(7)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMBOSNYHOXSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC=CN2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

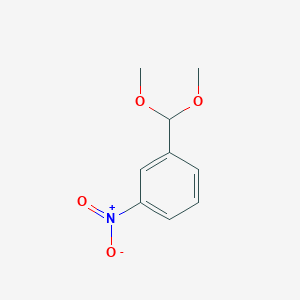

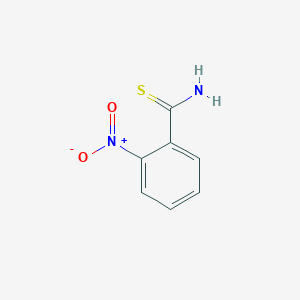

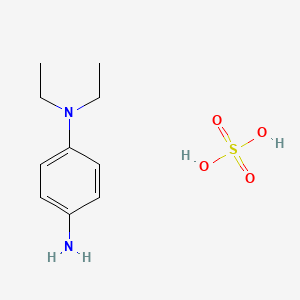

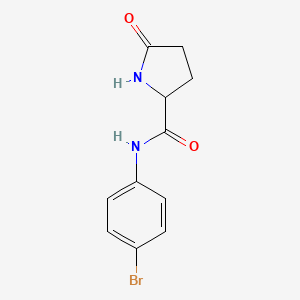

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)